molecular formula C18H21BrN2O3 B2890183 3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide CAS No. 1010940-46-1

3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide

Cat. No.: B2890183
CAS No.: 1010940-46-1
M. Wt: 393.281
InChI Key: MVHDAKBVPBBQGH-UHFFFAOYSA-N
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Description

3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide is a synthetic bromophenol derivative characterized by a propenamide backbone with a cyano group at the α,β-unsaturated position. The phenyl ring is substituted with bromo (3-position), methoxy (5-position), and propenyloxy (4-position) groups, while the N-butyl chain enhances lipophilicity. Though direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive bromophenol derivatives known for anticancer activity, such as autophagy and apoptosis induction .

Properties

IUPAC Name

3-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-N-butyl-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3/c1-4-6-7-21-18(22)14(12-20)9-13-10-15(19)17(24-8-5-2)16(11-13)23-3/h5,9-11H,2,4,6-8H2,1,3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHDAKBVPBBQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C(=C1)Br)OCC=C)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-butyl-2-cyanoprop-2-enamide is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H23BrN2O3
Molecular Weight 455.352 g/mol
Density 1.338 g/cm³
Boiling Point 597.6 °C
Flash Point 315.2 °C

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of related structures have been tested against Gram-positive and Gram-negative bacteria, revealing selective antibacterial properties. The minimal inhibitory concentrations (MICs) for active compounds were significantly lower against Bacillus subtilis compared to Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines suggest that this compound may possess anticancer properties. For example, similar derivatives have shown cytotoxic effects on human promyelocytic leukemia cells, with IC50 values ranging from 86 to 755 μM . The mechanism of action often involves modulation of apoptosis-related proteins such as Bcl-2 and p21^WAF-1, indicating a potential pathway for inducing cell cycle arrest and apoptosis .

The biological activity of the compound is thought to stem from its ability to interact with specific cellular targets. The presence of the bromine and methoxy groups in its structure may enhance its reactivity and binding affinity to biological macromolecules, such as enzymes and receptors involved in cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar compounds against strains like Staphylococcus aureus and Candida albicans. The findings indicated that certain derivatives were effective at low concentrations, suggesting that structural modifications could enhance efficacy .
  • Cancer Cell Line Testing : In vitro studies on derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. This suggests that the compound may serve as a lead for developing new anticancer agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related analogs:

Compound Name/ID Core Structure Key Substituents Reported Activity References
Target Compound Propenamide 3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl, N-butyl Not reported N/A
BOS-93 Indoline sulfonamide 3-bromo-5-methoxy-4-(piperidin-1-ylpropoxy)phenyl, N-(4-bromophenyl)sulfonamide Apoptosis, autophagy in A549
Entry 24 () Benzamide-propanoyl 4-(prop-2-en-1-yloxy)phenyl, benzamide Not reported
866156-42-5 Propenamide 4-cyanophenyl, N-[4-(trifluoromethyl)phenyl] Not reported

Key Observations:

  • Bromophenol Motif: The target compound and BOS-93 share bromo and methoxy substituents, which are critical for DNA interaction or kinase inhibition in anticancer agents .
  • Propenyloxy Group : Present in both the target compound and ’s Entry 24, this group may enhance membrane permeability due to its lipophilic nature.

Mechanistic Insights from Analogues

  • BOS-93 : Induces autophagy in A549 lung cancer cells via LC3-II accumulation, a marker of autophagosome formation, and apoptosis through caspase activation. Its piperidinylpropoxy group may facilitate receptor binding .
  • Computational docking (e.g., AutoDock4) could predict binding to kinases or DNA repair enzymes .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The N-butyl chain and propenyloxy group likely increase logP compared to BOS-93’s polar sulfonamide, improving blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability : The absence of ester or amide groups in the target compound (unlike Entry 24’s acetate derivatives) may reduce susceptibility to hydrolysis .

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